molecular formula C8H8ClNO B3058231 (6-Chloro-pyridin-3-yl)propan-2-one CAS No. 885267-13-0

(6-Chloro-pyridin-3-yl)propan-2-one

Cat. No.: B3058231
CAS No.: 885267-13-0
M. Wt: 169.61 g/mol
InChI Key: VYPYPIWLAXXIIQ-UHFFFAOYSA-N
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Description

(6-Chloro-pyridin-3-yl)propan-2-one is an organic compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the sixth position of the pyridine ring and a propan-2-one group at the third position. This compound is primarily used in research and development, particularly in the field of proteomics .

Preparation Methods

The synthesis of (6-Chloro-pyridin-3-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

(6-Chloro-pyridin-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

(6-Chloro-pyridin-3-yl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions, aiding in the understanding of biological pathways and mechanisms.

    Medicine: Research involving this compound includes its potential use as a lead compound in the development of new therapeutic agents, particularly for diseases where pyridine derivatives have shown efficacy.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-Chloro-pyridin-3-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

(6-Chloro-pyridin-3-yl)propan-2-one can be compared with other similar compounds, such as:

    (4-Chloro-pyridin-2-yl)methanol: This compound has a similar pyridine ring structure but differs in the position of the chlorine atom and the functional group attached to the ring.

    (3-Chloro-pyridin-2-yl)propan-2-one: Similar to this compound, but with the chlorine atom at the third position instead of the sixth.

    (6-Chloro-pyridin-3-yl)ethanone: This compound has a similar structure but with an ethanone group instead of a propan-2-one group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(11)4-7-2-3-8(9)10-5-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPYPIWLAXXIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433707
Record name (6-Chloro-pyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-13-0
Record name (6-Chloro-pyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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